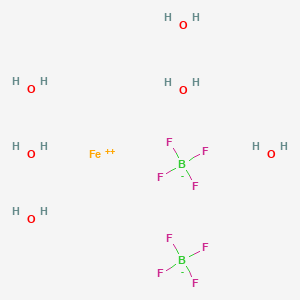
Iron(II) tetrafluoroborate hexahydrate
Cat. No. B089229
Key on ui cas rn:
13877-16-2
M. Wt: 337.55 g/mol
InChI Key: NKQGOEGCKHXNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06559091B1
Procedure details


A solution of h25 (5.1 mg; 8.9 μmol) in about 2 mL dichloromethane was added to a suspension of iron bis(tetrafluoroborate) hexahydrate (3.0 mg; 8.9 μmol) in dichloromethane. The mixture was stirred at room temperature for about 18 hours before being used in the polymerization of ethylene.




Identifiers


|
REACTION_CXSMILES
|
O.O.O.O.O.O.[F:7][B-:8]([F:11])([F:10])[F:9].[F:12][B-:13]([F:16])([F:15])[F:14].[Fe+2:17].C=C>ClCCl>[F:7][B-:8]([F:11])([F:10])[F:9].[F:12][B-:13]([F:16])([F:15])[F:14].[Fe+2:17] |f:0.1.2.3.4.5.6.7.8,11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
Step Two
|
Name
|
|
|
Quantity
|
3 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.F[B-](F)(F)F.F[B-](F)(F)F.[Fe+2]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for about 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
F[B-](F)(F)F.F[B-](F)(F)F.[Fe+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
